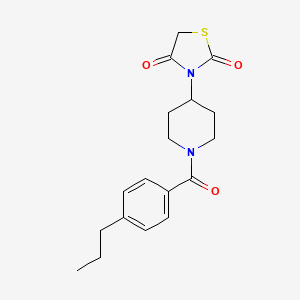
3-(1-(4-Propylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(4-Propylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidin-2,4-dione (TZD), a heterocyclic compound containing nitrogen and sulfur . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Thiazolidine motifs are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . In one method, 5-benzylidene-thiazolidine-2,4-dione derivatives were synthesized by Knoevenagel condensations of thiazolidine-2,4-dione with some aromatic aldehydes, under microwave irradiation .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Thiazolidinediones, through various synthetic pathways, have been explored for their anticancer activity. One study demonstrated the synthesis of N-substituted indole derivatives, revealing their potential in inhibiting the topoisomerase-I enzyme, which is crucial for DNA replication and thus, could be effective against certain cancer cells, such as the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Properties
Several studies have synthesized thiazolidinedione derivatives that exhibited significant antimicrobial and antifungal activities. For instance, compounds synthesized through Knoevenagel condensation showed good activity against gram-positive bacteria and exhibited excellent antifungal properties against Aspergillus niger and A. flavus (Prakash et al., 2011). Another study described the synthesis of new pyrazolyl-2, 4-thiazolidinediones, emphasizing their antibacterial and antifungal activities, particularly against Gram-positive bacteria and various fungi, highlighting the diverse biological activities of thiazolidinedione derivatives (Aneja et al., 2011).
Antidiabetic Potential
The antidiabetic properties of thiazolidine-2,4-dione derivatives have been a significant area of research. Some studies have focused on synthesizing novel derivatives to explore their potential as antidiabetic agents. These derivatives have been tested for their ability to reduce blood glucose levels, with promising results indicating their utility in managing diabetes (Kadium et al., 2022).
Molecular Design and Hypoglycemic Activity
The molecular design involving thiazolidine-2,4-diones has led to the synthesis of compounds with hypoglycemic activity, aiming at the development of new therapeutic agents for diabetes. By evaluating these compounds in vivo, researchers have identified several with significant effects on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic models, paving the way for further clinical studies (Oguchi et al., 2000).
Mécanisme D'action
Target of Action
The primary target of this compound is DNA gyrase , a type of topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA . This enzyme plays a crucial role in DNA replication and transcription .
Mode of Action
The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA gyrase, which is essential for bacterial DNA replication . By inhibiting this enzyme, the compound disrupts DNA replication, leading to bacterial cell death . Moreover, the thiazolidinedione moiety of the compound can prevent biofilm formation, thereby inhibiting the development of bacterial communities .
Pharmacokinetics
These studies can provide insights into the compound’s bioavailability, half-life, potential for drug interactions, and other pharmacokinetic parameters .
Result of Action
The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . This dual action makes it a potentially effective antimicrobial agent .
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These data provide useful information for designing next-generation drug candidates .
Propriétés
IUPAC Name |
3-[1-(4-propylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-3-13-4-6-14(7-5-13)17(22)19-10-8-15(9-11-19)20-16(21)12-24-18(20)23/h4-7,15H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTTWODWTQJSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

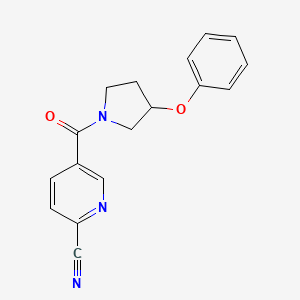
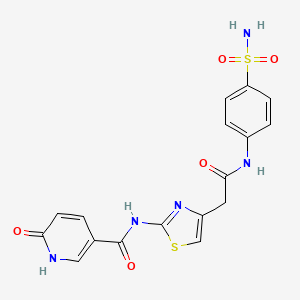

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2744489.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744490.png)
![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)
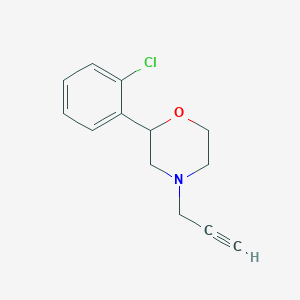
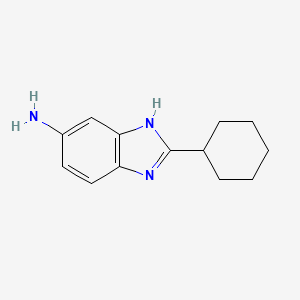
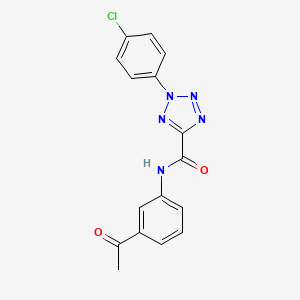
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2744499.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2744503.png)
![(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2744505.png)
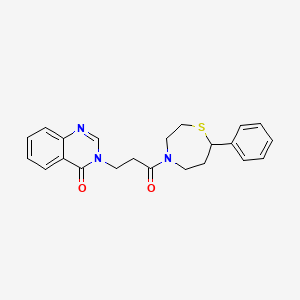
![(2R,4R)-4-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2744509.png)